Cas no 628-67-1 (1,4-Diacetoxybutane)

1,4-Diacetoxybutane Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanediol,1,4-diacetate
- 1,4-DIACETOXYBUTANE
- 1,4-BUTANEDIOL DIACETATE
- 1,4-butanediyl diacetate
- 1,4-BUTYLENE DIACETATE
- 1,4-Diacetoxy-butan
- 1,4-diacetoxy-butane
- butane-1,4-diol diacetate
- Butanedioldiacetate
- Butylene glycol diacetate
- Diethylene diacetate
- Tetramethylene acetate
- TETRAMETHYLENE DIACETATE
- NSC 67924
- 1,4-Butanediol, diacetate
- 1,4-Butylene glycol diacetate
- 4-acetyloxybutyl acetate
- 1,4-Butanediol, 1,4-diacetate
- DX4C8Q6BNS
- butane-1,4-diyl diacetate
- XUKSWKGOQKREON-UHFFFAOYSA-N
- NCIOpen2_000845
- Tetramethylene glycol diacetate
- 4-(Acetyloxy)butyl
- AKOS005207226
- AI3-06322
- B1232
- CS-0128936
- E85283
- AS-57183
- CHEBI:87345
- NSC-67924
- 26248-69-1
- Q27159548
- NSC67924
- InChI=1/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
- 628-67-1
- SCHEMBL189930
- 4-(Acetyloxy)butyl acetate
- DB-080896
- 4-(Acetyloxy)butyl acetate #
- MFCD00014984
- 33934-62-2
- UNII-DX4C8Q6BNS
- DTXSID70879240
- XUKSWKGOQKREON-UHFFFAOYSA-
- 1,4-Diacetoxybutane
-
- MDL: MFCD00014984
- Inchi: 1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
- InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])OC(C([H])([H])[H])=O
- BRN: 1768757
Computed Properties
- Exact Mass: 174.08900
- Monoisotopic Mass: 174.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Fluids.
- Density: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 34-36 ºC
- Boiling Point: 230°C(lit.)
- Flash Point: 105.2±21.0 ºC,
- Refractive Index: 1.4279 (20 ºC)
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 52.60000
- LogP: 0.89280
- Solubility: Not determined.
1,4-Diacetoxybutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB138393-25 g |
1,4-Butanediol diacetate, 97%; . |
628-67-1 | 97% | 25 g |
€43.60 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68025-5g |
1,4-Diacetoxybutane |
628-67-1 | ≥98% | 5g |
¥98.0 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155588-5g |
1,4-Diacetoxybutane |
628-67-1 | >98.0%(GC) | 5g |
¥35.90 | 2023-09-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1232-500G |
1,4-Diacetoxybutane |
628-67-1 | >98.0%(GC) | 500g |
¥990.00 | 2024-04-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1232-25G |
1,4-Diacetoxybutane |
628-67-1 | >98.0%(GC) | 25g |
¥100.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HT528-25g |
1,4-Diacetoxybutane |
628-67-1 | 98.0%(GC) | 25g |
¥274.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HT528-100g |
1,4-Diacetoxybutane |
628-67-1 | 98.0%(GC) | 100g |
¥446.5 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HT528-25g |
1,4-Diacetoxybutane |
628-67-1 | 98.0%(GC) | 25g |
¥125.2 | 2023-09-02 | |
Aaron | AR003ECK-500g |
1,4-DIACETOXYBUTANE |
628-67-1 | 98% | 500g |
$152.00 | 2023-12-14 | |
A2B Chem LLC | AB57464-100g |
1,4-DIACETOXYBUTANE |
628-67-1 | 98% | 100g |
$44.00 | 2024-04-19 |
1,4-Diacetoxybutane Related Literature
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1. 61. Dithiols. Part III. Derivatives of polyhydric alcoholsR. M. Evans,J. B. Fraser,L. N. Owen J. Chem. Soc. 1949 248
-
2. 219. 2-butyne-1 : 4-diol. Part II. Reactions involving the triple bondA. W. Johnson J. Chem. Soc. 1946 1014
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3. CCXII.—Experiments on the conversion of certain dibromides of the type of ethylene dibromide into the corresponding glycolsErnest Graham Bainbridge J. Chem. Soc. Trans. 1914 105 2291
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Zen Maeno,Shota Yamada,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa Green Chem. 2017 19 2612
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Sheng Chu,Ayyagari V. Subrahmanyam,George W. Huber Green Chem. 2013 15 125
Additional information on 1,4-Diacetoxybutane
Professional Introduction to 1,4-Diacetoxybutane (CAS No. 628-67-1)
1,4-Diacetoxybutane (CAS No. 628-67-1) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its two acetoxy functional groups attached to a butane backbone, exhibits a range of applications spanning from synthetic chemistry to potential bioactive molecule development. The systematic name underscores its chemical structure, where the prefix "di-" indicates the presence of two acetoxy (-O-COCH₃) groups positioned at the 1st and 4th carbon atoms of the butane chain.
The CAS number 628-67-1 serves as a unique identifier for this compound, ensuring unambiguous referencing in scientific literature, regulatory filings, and industrial applications. As a member of the acetate ester family, 1,4-diacetoxybutane possesses notable solubility characteristics, making it a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, further enhances its utility in pharmaceutical manufacturing and material science.
In recent years, advancements in medicinal chemistry have highlighted the potential of 1,4-diacetoxybutane as a building block for more complex molecules. Researchers have explored its reactivity in designing novel compounds with therapeutic implications. For instance, derivatives of this compound have been investigated for their pharmacological activity in preliminary studies. The acetoxy groups provide handles for further functionalization, enabling chemists to tailor molecular properties such as solubility, bioavailability, and metabolic stability.
The structural motif of 1,4-diacetoxybutane has also attracted interest in the development of chiral compounds. As enantiomers can exhibit vastly different biological activities, the synthesis of optically active forms of this molecule could open doors to targeted drug development. Recent publications discuss the use of asymmetric synthesis techniques to produce enantiomerically pure 1,4-diacetoxybutane, which could be pivotal in creating enantiomerically enriched pharmaceuticals with enhanced efficacy and reduced side effects.
From an industrial perspective, 1,4-diacetoxybutane finds applications in the production of specialty chemicals and fine intermediates. Its role as a precursor in synthesizing more complex esters and amides has been documented in several industrial processes. Moreover, its stability under various reaction conditions makes it a reliable choice for large-scale chemical transformations. The compound's compatibility with green chemistry principles has also been explored, with efforts to optimize synthetic routes that minimize waste and energy consumption.
The growing interest in 1,4-diacetoxybutane is reflected in the increasing volume of research publications discussing its applications and derivatives. Academic laboratories are particularly focused on leveraging its structural features to develop novel bioactive molecules. For example, studies have examined its potential as a scaffold for antiviral or anti-inflammatory agents. The ability to modify both acetoxy groups while maintaining core structural integrity offers chemists considerable flexibility in designing molecules with specific biological targets.
As computational chemistry methodologies advance, virtual screening techniques are being employed to identify promising derivatives of 1,4-diacetoxybutane with enhanced pharmacological properties. These computational approaches complement traditional experimental methods by rapidly evaluating large libraries of potential candidates before experimental synthesis is undertaken. This synergy between computational modeling and experimental validation has accelerated the discovery process significantly.
The safety profile of 1,4-diacetoxybutane is another critical aspect that has been thoroughly evaluated during its development as an industrial chemical intermediate. While not classified as hazardous under standard conditions, appropriate handling protocols must be followed to ensure worker safety during storage and transportation. Regulatory guidelines recommend standard precautions such as proper ventilation and personal protective equipment when working with this compound.
Future research directions may explore novel synthetic pathways for 1,4-diacetoxybutane, aiming to improve yield and reduce costs associated with production. Additionally, investigating its role in polymer chemistry could unlock new applications in material science. The compound's ability to form esters with various alcohols suggests potential uses in creating biodegradable polymers or coatings with tailored properties.
In conclusion,1,4-Diacetoxybutane (CAS No. 628-67-1) represents a fascinating compound with broad utility across multiple scientific disciplines including organic synthesis,medicinal chemistry,and material science. Its unique structural features make it an invaluable intermediate for developing complex molecules with potential therapeutic applications while also serving industrial purposes through specialty chemical production processes designed around sustainable practices.
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